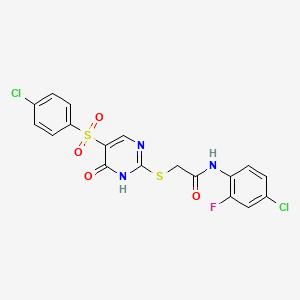

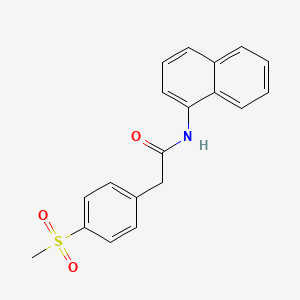

N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DPA is a selective dopamine D3 receptor antagonist that has been studied for its effects on the central nervous system, particularly in the treatment of addiction and other psychiatric disorders.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

- A study synthesized a similar compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, and evaluated its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. It demonstrated significant DPPH radical scavenging activity, analgesic, and anti-inflammatory effects (Nayak et al., 2014).

Anticonvulsant Activity

- Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found them effective as anticonvulsants in animal models of epilepsy. Several molecules also showed activity in the 6-Hz screen, which models human partial and therapy-resistant epilepsy (Kamiński et al., 2015).

Antimicrobial and Anticholinesterase Activities

- New derivatives of this compound were synthesized and evaluated for their antimicrobial and anticholinesterase activities. Although the acetylcholinesterase inhibitory activities were weak, significant antifungal activity was observed, especially against Candida parapsilosis (Yurttaş et al., 2015).

PET Imaging Agent

- A study on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involved a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting its potential application in neuroimaging (Dollé et al., 2008).

Antitumor Activity

- A study synthesized new derivatives with a 2-(4-aminophenyl)benzothiazole structure and screened them for antitumor activity against various human tumor cell lines. Some compounds exhibited considerable anticancer activity (Yurttaş et al., 2015).

Molecular Structure Studies

- The molecular structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were investigated, revealing various intermolecular interactions and generating 3-D arrays (Boechat et al., 2011).

Cholinesterase Inhibition

- A study on new synthetic 1,2,4-triazole derivatives demonstrated their moderate to good activities against acetylcholinesterase and butyrylcholinestrase, suggesting potential therapeutic applications (Riaz et al., 2020).

Antiplasmodial Properties

- Research on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides revealed their potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This study highlights its application in antimalarial research (Mphahlele et al., 2017).

properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O/c19-16-7-6-14(12-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGKNPWQWJMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2781205.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)

![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)